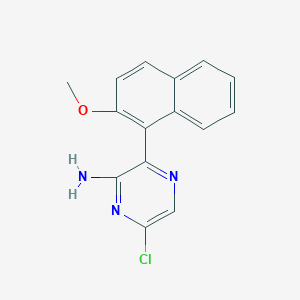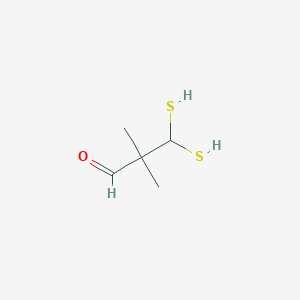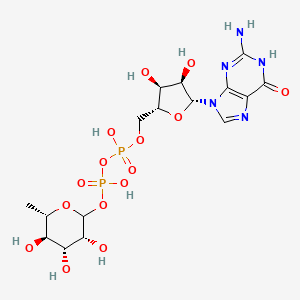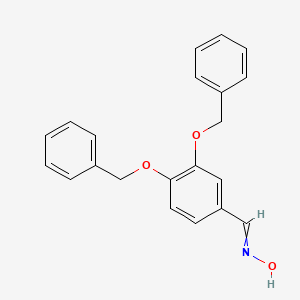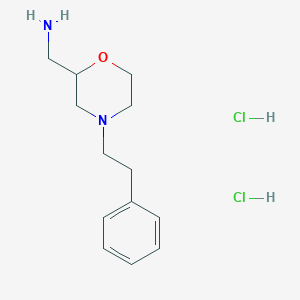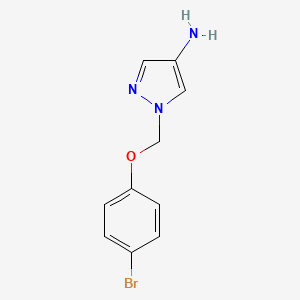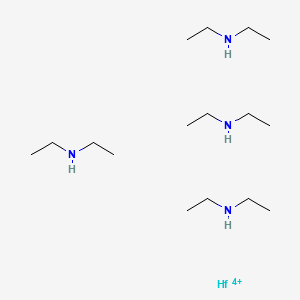
N-ethylethanamine;hafnium(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethylethanamine;hafnium(4+):
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N-ethylethanamine typically involves the reaction of ethylamine with ethylene. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C2H5NH2+C2H4→C4H11N
For the synthesis of hafnium(4+) compounds, hafnium metal is often reacted with halogens or other reactive agents. For example, hafnium tetrachloride (HfCl4) can be prepared by reacting hafnium metal with chlorine gas at elevated temperatures:
Hf+2Cl2→HfCl4
Industrial Production Methods
Industrial production of N-ethylethanamine involves large-scale chemical reactors where ethylamine and ethylene are combined under specific conditions. The production of hafnium(4+) compounds, such as hafnium tetrachloride, is typically carried out in specialized facilities equipped to handle high-temperature reactions and the safe handling of reactive gases.
Análisis De Reacciones Químicas
Types of Reactions
N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: N-ethylethanamine can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in substitution reactions where the ethyl groups are replaced by other functional groups.
Hafnium(4+) compounds, such as hafnium tetrachloride, can undergo:
Hydrolysis: Reacting with water to form hafnium oxide (HfO2).
Reduction: Reducing agents can convert hafnium(4+) to lower oxidation states.
Complexation: Forming complexes with various ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) are employed.
Major Products
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Halogenated amines.
Aplicaciones Científicas De Investigación
N-ethylethanamine;hafnium(4+) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic and inorganic compounds.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical reactions.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of high-performance materials, including coatings and catalysts.
Mecanismo De Acción
The mechanism of action of N-ethylethanamine involves its interaction with various molecular targets, including enzymes and receptors. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. Hafnium(4+) compounds, on the other hand, can interact with other metal ions and ligands, forming stable complexes that are useful in various industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Diethylamine: Similar to N-ethylethanamine but without the hafnium component.
Hafnium tetrachloride: A common hafnium(4+) compound used in various chemical reactions.
Zirconium(4+) compounds: Chemically similar to hafnium(4+) compounds due to their similar ionic radii.
Uniqueness
N-ethylethanamine;hafnium(4+) is unique due to the combination of an organic amine with a transition metal ion. This combination imparts unique chemical and physical properties, making it suitable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C16H44HfN4+4 |
|---|---|
Peso molecular |
471.0 g/mol |
Nombre IUPAC |
N-ethylethanamine;hafnium(4+) |
InChI |
InChI=1S/4C4H11N.Hf/c4*1-3-5-4-2;/h4*5H,3-4H2,1-2H3;/q;;;;+4 |
Clave InChI |
NHLIXAMZDJCBIW-UHFFFAOYSA-N |
SMILES canónico |
CCNCC.CCNCC.CCNCC.CCNCC.[Hf+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


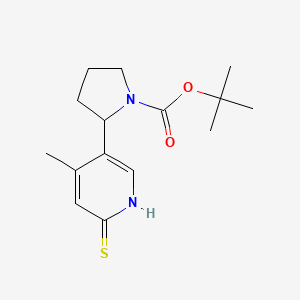
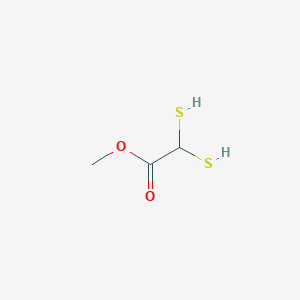
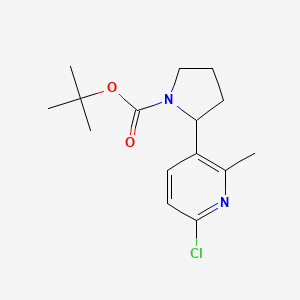
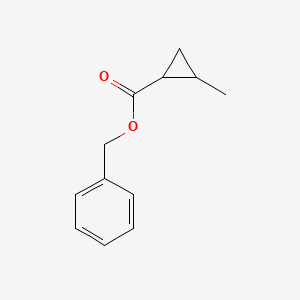

![2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate](/img/structure/B15060722.png)

![1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans-(9CI)](/img/structure/B15060736.png)
